REACTION_CXSMILES
|
[C:1]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:2](C=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[CH3:15]N.C(O)C.[BH3-][C:21]#[N:22].[Na+]>O.C(O)(=O)C.CO>[CH3:15][NH:22][CH2:21][C:13]1[CH:14]=[C:9]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:10]=[CH:11][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
7.96 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred overnight at 60° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL round-bottom flask was placed
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×200 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CNCC=1C=C(C=CC1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |